molecular formula C9H12O3 B2894243 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2402830-80-0

3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2894243
CAS RN: 2402830-80-0
M. Wt: 168.192
InChI Key: FEYNTLCBPRNIIQ-UHFFFAOYSA-N
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Description

“3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 2402830-80-0 . It has a molecular weight of 168.19 . The IUPAC name for this compound is 3-(oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid . It is typically stored at temperatures around -10°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12O3/c10-7(11)9-3-8(4-9,5-9)6-1-12-2-6/h6H,1-5H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder in its physical form . The compound’s storage temperature is typically -10°C .

Scientific Research Applications

Materials Science: Molecular Rods and Rotors

Bicyclo[1.1.1]pentane (BCP) derivatives, including 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid , have been extensively investigated for their applications in materials science. They are used as molecular rods and rotors due to their rigid and compact structure, which allows for precise control over molecular orientation and movement .

Supramolecular Chemistry: Linker Units

In supramolecular chemistry, BCP derivatives serve as linker units in the construction of complex molecular assemblies. Their unique shape and functionality enable the formation of stable supramolecular structures .

Liquid Crystals

The structural properties of BCP derivatives make them suitable for use in liquid crystals, which are materials that exhibit properties between those of conventional liquids and solid crystals .

Fluorescence Resonance Energy Transfer (FRET) Sensors

BCP derivatives are used in the development of FRET sensors, which are devices that can detect changes in energy transfer between fluorescent molecules, useful in various analytical applications .

Metal–Organic Frameworks (MOFs)

Due to their robustness and functionalizability, BCP derivatives are applied in the creation of MOFs, which are porous materials used for gas storage, separation, and catalysis .

Pharmaceutical Research: Bioisosteres

BCP derivatives are considered important bioisosteres for para-substituted aromatic rings, providing an alternative structure that can mimic the physical and chemical properties of the original molecule in pharmaceutical research .

Synthetic Chemistry: Functional Group Tolerance

The broad substrate scope and functional group tolerance of BCP chemistry allow for its application to analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

Photocatalysis: Visible Light-Induced Synthesis

BCP derivatives can be synthesized using visible light-induced methods, which is a growing area of interest in photocatalysis due to its potential for energy-efficient chemical reactions .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7(11)9-3-8(4-9,5-9)6-1-12-2-6/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYNTLCBPRNIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

CAS RN

2402830-80-0
Record name 3-(oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
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